molecular formula C10H22INO B14600658 N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide CAS No. 58944-13-1

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide

Katalognummer: B14600658
CAS-Nummer: 58944-13-1
Molekulargewicht: 299.19 g/mol
InChI-Schlüssel: MYMNDRFHRLJTEO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is a quaternary ammonium compound characterized by the presence of four methyl groups and a 5-oxohexan-1-aminium group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-4-oxohexan-1-amine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride, bromide, and hydroxide ions are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced amines and related compounds.

    Substitution: Formation of various quaternary ammonium salts with different anions.

Wissenschaftliche Forschungsanwendungen

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N,N-Trimethyl-N-(4-oxopentyl)ammonium iodide: Similar structure but with a shorter carbon chain.

    Tetramethylethylenediamine (TMEDA): A related quaternary ammonium compound with different applications.

Uniqueness

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds provides different solubility and interaction characteristics, making it suitable for specific applications in various fields.

Eigenschaften

CAS-Nummer

58944-13-1

Molekularformel

C10H22INO

Molekulargewicht

299.19 g/mol

IUPAC-Name

trimethyl-(4-methyl-5-oxohexyl)azanium;iodide

InChI

InChI=1S/C10H22NO.HI/c1-9(10(2)12)7-6-8-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

MYMNDRFHRLJTEO-UHFFFAOYSA-M

Kanonische SMILES

CC(CCC[N+](C)(C)C)C(=O)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.